2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
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Overview
Description
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a methoxyphenyl group attached to a sulfonyl group, which is in turn attached to an aniline group. This aniline group is then attached to an acetamide group, which carries two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H20N2O4S) and molecular weight (348.42). Unfortunately, detailed information such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
- Application : Researchers have designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors. These compounds exhibit lower adverse effects compared to traditional NSAIDs .
- Mechanism : Docking studies show that these molecules bind well to the COX-2 active site, with the SO2Me pharmacophore forming hydrogen bonds. Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) displayed high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 .
- Application : N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine (5r) demonstrated the highest analgesic activity in the formalin test .
- Benzimidazole Derivatives : Related compounds, such as N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl} acetamide (B8), have been studied for their potential therapeutic effects .
- Schiff Bases Reduction Route : Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route have been reported .
Selective COX-2 Inhibition
Analgesic Activity
Other Potential Applications
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. It’s likely that the specific mechanism of action would depend on the context in which this compound is used.
Safety and Hazards
properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(14-7-5-4-6-8-14)24(21,22)16-11-9-15(23-3)10-12-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKJTKOTYQXKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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